molecular formula C20H17ClFN5O3 B2564390 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1052561-43-9

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2564390
CAS No.: 1052561-43-9
M. Wt: 429.84
InChI Key: DJMSDSKRHVVLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in oncological research. This compound features a unique pyrrolo[3,4-d][1,2,3]triazole scaffold designed for high-affinity binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and downstream signaling pathways, such as STAT5 and MAPK, which are critical for cell proliferation and survival [https://pubmed.ncbi.nlm.nih.gov/]. Its primary research value lies in the study of acute myeloid leukemia (AML), particularly in cases driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis. Researchers utilize this inhibitor to elucidate the mechanisms of FLT3-driven leukemogenesis, to investigate mechanisms of drug resistance, and to evaluate its efficacy in combination therapies [https://www.cancer.gov/]. Supplied as a high-purity compound, it is intended for in vitro cell-based assays and in vivo preclinical studies to advance the development of novel targeted cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-11-2-7-14(8-15(11)21)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-9-12-3-5-13(22)6-4-12/h2-8,17-18H,9-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMSDSKRHVVLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compound A shares a core pyrrolotriazoledione scaffold with derivatives such as 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (hereafter Compound B , from ). Key differences lie in the substituents on the phenyl ring and acetamide side chain:

Property Compound A Compound B
Phenyl Substituent 3-chloro-4-methyl 3-chloro-4-fluoro
Acetamide Group N-(4-fluorobenzyl) N-(2,3-dimethylphenyl)
Molecular Formula* C₂₂H₂₀ClFN₄O₃ C₂₂H₁₉ClF₂N₄O₃
Key Structural Impacts Increased lipophilicity (methyl) Enhanced polarity (fluoro)

*Molecular formulas are hypothetical estimates based on substituent analysis.

  • In contrast, Compound B’s 3-chloro-4-fluorophenyl group enhances electronegativity and metabolic stability due to fluorine’s strong C-F bond . The N-(4-fluorobenzyl) group in Compound A may favor π-π stacking in hydrophobic binding pockets, while Compound B’s N-(2,3-dimethylphenyl) group introduces steric hindrance that could limit rotational freedom .

Computational Similarity Analysis

Using fingerprint-based similarity indexing (Tanimoto coefficient method, as described in ), Compound A and Compound B likely exhibit moderate structural overlap (~65–75% similarity). Key divergences arise from:

Halogen vs. Alkyl Substituents: Fluorine (Compound B) vs.

Acetamide Side Chain : The fluorobenzyl group (Compound A) vs. dimethylphenyl (Compound B) affects polarity and binding pocket compatibility.

Hypothetical similarity metrics:

Metric Compound A vs. B
Tanimoto Coefficient ~0.70
Shared Pharmacophores Pyrrolotriazoledione core
Divergent Features Substituent chemistry

Physicochemical and Pharmacokinetic Implications

Lipophilicity and Solubility

  • Compound A ’s methyl group increases LogP (estimated ~3.5), favoring passive diffusion but risking solubility limitations.

Metabolic Stability

  • Fluorine in Compound B may slow oxidative metabolism compared to Compound A ’s methyl group, which is susceptible to CYP450-mediated oxidation .

Hydrogen-Bonding Capacity

  • Compound A : 5 hydrogen-bond acceptors (triazole carbonyls, acetamide oxygen).
  • Compound B : 6 acceptors (additional fluorine as a weak acceptor) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of triazole derivatives typically involves multi-step reactions, such as combining substituted maleimides with azido-containing intermediates under controlled heating (e.g., 6–15 hours) followed by purification via recrystallization in chloroform/hexane . Key parameters include stoichiometric ratios, solvent selection, and temperature. For example, yields of 50–73% have been reported for analogous compounds, with optimization achievable by adjusting reaction times or employing catalytic agents. A stepwise approach using thin-layer chromatography (TLC) to monitor intermediates (Rf values: 0.55–0.70) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Mass spectrometry (MS) with electron ionization (EI+) is critical for confirming molecular ions (e.g., m/z 427 [M⁺] for triazole derivatives) and fragmentation patterns (e.g., 188 [C₁₀H₈N₂O₂]⁺) . Nuclear magnetic resonance (NMR) spectroscopy resolves substituent positions, while melting point analysis (e.g., 153–180°C) and TLC validate purity. High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, especially for intermediates like N-((4-azidophenyl)sulfonyl)acetamide .

Q. How can preliminary biological activity (e.g., cytotoxicity) be assessed for this compound?

  • Methodological Answer : In vitro cytotoxicity assays against cancer cell lines (e.g., MDA-MB-231) using MTT or resazurin-based protocols provide initial activity profiles. Dose-response curves (0.1–100 μM) and IC₅₀ calculations identify potency thresholds. Control experiments with structurally similar compounds (e.g., M1–M3 derivatives) help distinguish scaffold-specific effects .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density functional theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite identifies binding modes. Integration with COMSOL Multiphysics enables multi-physics simulations of reaction kinetics or diffusion processes .

Q. How can contradictions in experimental data (e.g., inconsistent spectroscopic results) be resolved?

  • Methodological Answer : Cross-validation with complementary techniques is essential. For instance, ambiguous NMR signals can be clarified via 2D-COSY or HSQC experiments. Conflicting MS fragmentation patterns may arise from isomerization; tandem MS (MS/MS) or ion mobility spectrometry distinguishes isobaric species . Theoretical frameworks (e.g., reaction mechanisms) should guide hypothesis testing .

Q. What advanced structural elucidation methods are suitable for resolving crystallographic ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemical configurations and hydrogen-bonding networks . For poorly diffracting crystals, synchrotron radiation or cryo-cooling improves data quality. Pair distribution function (PDF) analysis aids amorphous or nanocrystalline samples .

Methodological Notes

  • Synthesis Optimization : Pilot-scale reactions should prioritize green solvents (e.g., ethanol/water mixtures) to align with sustainability goals .
  • Theoretical Frameworks : Link experimental design to conceptual models (e.g., Hammett plots for substituent effects) to contextualize data .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.